molecular formula C11H17NO2 B1321264 4-Aminoadamantane-1-carboxylic acid CAS No. 1057343-95-9

4-Aminoadamantane-1-carboxylic acid

Cat. No. B1321264
M. Wt: 195.26 g/mol
InChI Key: SOJVRVUWBAQBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related compounds, such as the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, has been described in the literature. These compounds are rigid analogues of γ-aminobutyric acid (GABA) and are synthesized through π route cyclizations to obtain substituted adamantanes. The acetamidoadamantan-2-ones are converted into acetamido-nitriles using tosylmethyl isocyanide and subsequently hydrolyzed to yield the amino acids. One of the isomers is prepared via a stereospecific nitrene insertion reaction . This information suggests that similar synthetic strategies could be applied to the synthesis of 4-aminoadamantane-1-carboxylic acid.

Molecular Structure Analysis

The adamantane framework provides a rigid, three-dimensional structure that can influence the stereochemistry and reactivity of the compound. The synthesis of related compounds, such as diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids, involves controlling the stereochemistry through reactions like the Diels–Alder cycloaddition and oxidative cleavage . Similarly, the synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid is achieved using a chiral glycine equivalent . These approaches highlight the importance of stereochemistry in the synthesis of cyclic amino acids and could be relevant for the molecular structure analysis of 4-aminoadamantane-1-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of cyclic amino acids. The use of tosylmethyl isocyanide and nitrene insertion reactions , as well as the alkylation of chiral glycine equivalents , are key steps in the synthesis of these compounds. These reactions could potentially be adapted for the synthesis and functionalization of 4-aminoadamantane-1-carboxylic acid, allowing for the exploration of its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-aminoadamantane-1-carboxylic acid, they do report on the mass spectra of related amino acids and their esters . This information can be useful in deducing the properties of 4-aminoadamantane-1-carboxylic acid, such as its mass, potential fragmentation patterns in mass spectrometry, and its solubility and stability characteristics. The rigid structure of the adamantane core is likely to influence the compound's physical properties, such as melting point and solubility, as well as its chemical properties, including acidity and basicity of the functional groups.

Scientific Research Applications

1. Synthesis and Biological Activity

A study by Battilocchio et al. (2012) developed a new process for preparing 2-aminoadamantane-2-carboxylic acid, highlighting its biological activity as a transport mediator due to unique physicochemical properties. This process used mesoreactor flow devices to simplify the synthesis, focusing on potentially hazardous reagent combinations and reaction conditions (Battilocchio et al., 2012).

2. Synthesis of Stereoisomers

Black (1982) described synthetic routes for the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, which are rigid analogues of γ-aminobutyric acid. This synthesis expanded on π route cyclisations to obtain different isomers, highlighting the compound's versatility in chemical synthesis (Black, 1982).

3. Inhibitors in Enzymatic Synthesis

Coulter et al. (1974) investigated 1-aminocyclopentane-1-carboxylic acid as a competitive inhibitor in the synthesis of S-adenosyl-L-methionine. They found that this inhibition depends on ring size and is influenced by substituents, indicating its potential use in regulating enzymatic activity (Coulter et al., 1974).

4. Synthesis of Bioactive Peptides

Szcześniak et al. (2016) reported a method for synthesizing α,α-disubstituted α-amino acids, using 2-aminoadamantane-2-carboxylic acid in the creation of bioactive peptides. This method was applied to synthesize inhibitors for clinical trials in cystic fibrosis, showcasing the compound's role in medicinal chemistry (Szcześniak et al., 2016).

5. Role in Antitumor Activity

Sterling et al. (1962) explored the metabolism of 1-aminocyclopentane-1-carboxylicacid in normal and tumor-bearing mice, indicating significant presence in tissues and tumors. This suggests its potential role in cancer research, particularly in understanding drug distribution and metabolism in cancerous tissues (Sterling et al., 1962).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is encouraged . This includes the potential for targeted drug delivery and surface recognition .

properties

IUPAC Name

4-aminoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJVRVUWBAQBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610754
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoadamantane-1-carboxylic acid

CAS RN

1057343-95-9
Record name 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250-mL flask, 4-oxo-adamantane-1-carboxylic acid (10 g, 51.5 mmol) was dissolved in 7N NH3 in MeOH (50 ml), and the resultant solution was added with 10% Pd/C (1 g, 10%), followed by stirring under hydrogen gas for 12 hours. After the reaction was completed, the resultant product was added with H2O and filtered to obtain 4-amino-adamantane-1-carboxylic acid (8.17 g, 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoadamantane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Aminoadamantane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Aminoadamantane-1-carboxylic acid
Reactant of Route 4
4-Aminoadamantane-1-carboxylic acid
Reactant of Route 5
4-Aminoadamantane-1-carboxylic acid
Reactant of Route 6
4-Aminoadamantane-1-carboxylic acid

Citations

For This Compound
3
Citations
L Jaroskova, L Van der Veken, P de Belser, G Diels… - Tetrahedron letters, 2006 - Elsevier
… of 4-oxo-adamantane-1-carboxylic acid in 7 M NH 3 /MeOH using 5% Pd/C as the catalyst to give an 86% yield of a 13:1 mixture of E- and Z-4-aminoadamantane-1-carboxylic acid. …
Number of citations: 11 www.sciencedirect.com
JH Lee, JH Bok, SB Park, HS Pagire, YJ Na… - Bioorganic & Medicinal …, 2020 - Elsevier
The 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a cortisol regenerating enzyme that amplifies tissue glucocorticoid levels, plays an important role in diabetes, obesity, and …
Number of citations: 9 www.sciencedirect.com
YH Kim, SK Kang, GB Lee, KM Lee, JA Kumar… - …, 2015 - pubs.rsc.org
… -1-carboxylic acid5j with various amino adamantanes such as adamantan-2-amine(6b), adamantan-1-amine (6c), 4-aminoadamantan-1-ol (6d), 4-aminoadamantane-1-carboxylic acid (…
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.